molecular formula C20H21N3O5S B11219267 N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetamide

N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetamide

Cat. No.: B11219267
M. Wt: 415.5 g/mol
InChI Key: KJVFQLVWOAZHEV-UHFFFAOYSA-N
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Description

N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a quinazolinone core, a furan ring, and a butyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with the quinazolinone core.

    Attachment of the Butyl Group: The butyl group is attached via an alkylation reaction.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The furan ring and the thioacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide: Similar structure but with a sulfanyl group instead of a thioacetamide group.

    N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]amino}acetamide: Similar structure but with an amino group instead of a thioacetamide group.

Uniqueness

N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetamide is unique due to its combination of a quinazolinone core, furan ring, and thioacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-butyl-2-[[7-(furan-2-ylmethyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O5S/c1-2-3-6-21-18(24)11-29-20-22-15-9-17-16(27-12-28-17)8-14(15)19(25)23(20)10-13-5-4-7-26-13/h4-5,7-9H,2-3,6,10-12H2,1H3,(H,21,24)

InChI Key

KJVFQLVWOAZHEV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=CO4)OCO3

Origin of Product

United States

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